Thallium(I) 2-ethylhexanoate

説明

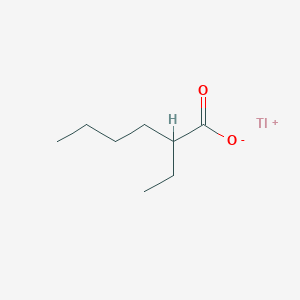

- Thallium(I) 2-ethylhexanoate is a chemical compound with the formula C₈H₁₅O₂Tl .

- It is a superconductor grade compound containing 56-59% Tl .

- The fresh surface of the metal has a bluish-white luster .

- Thallium compounds are extremely toxic and have been historically used as poisons.

Synthesis Analysis

- Thallium(I) 2-ethylhexanoate can be synthesized by reacting 2-ethylhexanoic acid with thallium .

Molecular Structure Analysis

- The compound consists of an ethylhexanoate ligand coordinated to a thallium ion .

Chemical Reactions Analysis

- Thallium(I) 2-ethylhexanoate can undergo oxidation to form thallium(III) oxides .

- It reacts with halogens and other elements upon heating.

Physical And Chemical Properties Analysis

- Melting point : Not available.

- Boiling point : Not available.

- Density : 11.85 g/cm³.

- Solubility in water : Insoluble.

- Health hazards : Fatal if swallowed or inhaled; may cause organ damage.

科学的研究の応用

Analytical Chemistry Applications

Thallium(I) compounds have been extensively utilized in analytical chemistry for the determination and preconcentration of thallium ions in environmental samples. For instance, a novel nanostructured ion-imprinted polymer (IIP) was synthesized for the determination of trace amounts of thallium(I), showcasing a sensitive response to Tl(I) within a wide concentration range, thus providing a potential method for monitoring thallium in water samples (Fayazi et al., 2016). Similarly, the use of thallium(I) ethoxide has shown promise in promoting Suzuki cross couplings in synthetic organic chemistry, indicating its versatility as a reagent (Frank et al., 2000).

Environmental Science Applications

In the field of environmental science, research has focused on the removal of trace thallium from water, underscoring the element's toxicity and the necessity for effective removal strategies. Studies have demonstrated that nanosized manganese dioxide can significantly enhance the removal efficiency of trace thallium(I) from surface waters, providing a potential strategy for water treatment plants (Huangfu et al., 2017).

Materials Science Applications

Thallium(I) 2-ethylhexanoate serves as a precursor in materials science for the synthesis of various metal alkanoates with medium-size carbon chain lengths. These compounds find applications as metal-organic precursors in the creation of advanced materials, demonstrating their importance in the development of new materials with specific properties (Mishra et al., 2007).

Safety And Hazards

- Thallium compounds are highly toxic and should be handled with extreme care.

- Thallium sulfate was once used as rat poison.

- Proper protective measures are essential when working with this compound.

将来の方向性

- Research on phytoremediation using plants like Solanum nigrum and Callitriche cophocarpa for Tl removal.

- Exploration of macrocyclic compounds for wastewater treatment.

Remember that Thallium(I) 2-ethylhexanoate is a hazardous substance, and safety precautions are crucial. If you have any further questions, feel free to ask! 😊

特性

IUPAC Name |

2-ethylhexanoate;thallium(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.Tl/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZPRDHRMZJQFC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].[Tl+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15O2Tl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626831 | |

| Record name | Thallium(1+) 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thallium(I) 2-ethylhexanoate | |

CAS RN |

210578-56-6 | |

| Record name | Thallium(1+) 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。